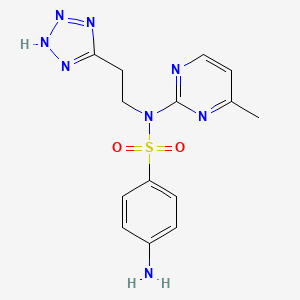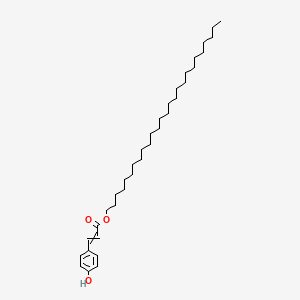
1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate is a heterocyclic compound with the molecular formula C6H9ClN2O5S It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
The synthesis of 1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate typically involves the reaction of urea or thiourea with acetylacetone and a hydrogen halide (such as HF, HBr, or HI). The reaction conditions include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorate ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.
Applications De Recherche Scientifique
1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate can be compared with other similar compounds, such as:
- 4,6-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
- 4,6-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium bromide
- 4,6-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium iodide These compounds share similar structural features but differ in their chemical properties and reactivity due to the presence of different substituents and counterions . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological activities.
Propriétés
Numéro CAS |
65192-32-7 |
|---|---|
Formule moléculaire |
C6H9ClN2O4S |
Poids moléculaire |
240.67 g/mol |
Nom IUPAC |
1,3-dimethylpyrimidin-1-ium-2-thione;perchlorate |
InChI |
InChI=1S/C6H9N2S.ClHO4/c1-7-4-3-5-8(2)6(7)9;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
KHZKMQIZRPNHPG-UHFFFAOYSA-M |
SMILES canonique |
CN1C=CC=[N+](C1=S)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


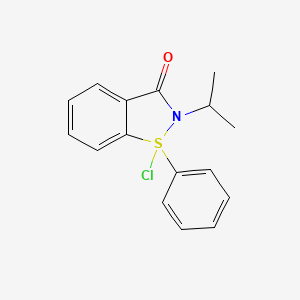
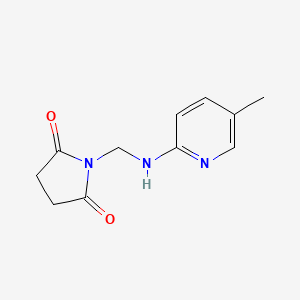
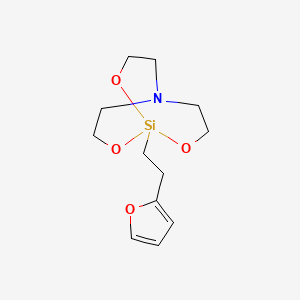
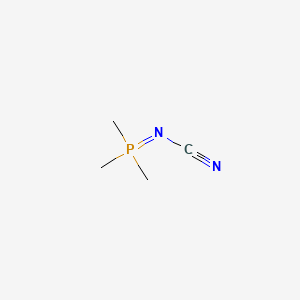
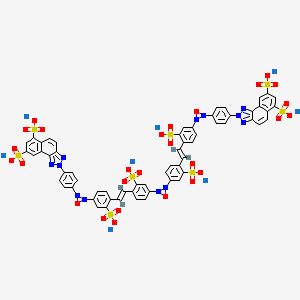
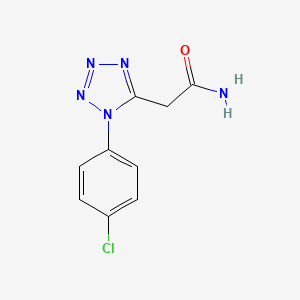


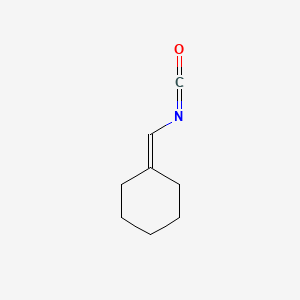
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
